molecular formula C19H27NO5 B3099620 (2S,4S)-1-(Tert-butoxycarbonyl)-4-(4-isopropyl-phenoxy)-2-pyrrolidinecarboxylic acid CAS No. 1354486-32-0

(2S,4S)-1-(Tert-butoxycarbonyl)-4-(4-isopropyl-phenoxy)-2-pyrrolidinecarboxylic acid

Cat. No. B3099620
CAS RN: 1354486-32-0
M. Wt: 349.4 g/mol
InChI Key: UOBWQSSBKHDJFL-HOTGVXAUSA-N
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Description

(2S,4S)-1-(Tert-butoxycarbonyl)-4-(4-isopropyl-phenoxy)-2-pyrrolidinecarboxylic acid is a useful research compound. Its molecular formula is C19H27NO5 and its molecular weight is 349.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Environmental Sorption and Removal

Phenoxy herbicides, similar in structure to the compound of interest, show significant interaction with environmental components such as soil and water. Sorption experiments indicate that soil organic matter and iron oxides are primary sorbents for these compounds. Understanding these interactions is crucial for environmental remediation and pollution control strategies (Werner et al., 2012).

Antioxidant and Biological Activities

Phenolic compounds like p-Coumaric acid and its conjugates exhibit a wide range of biological activities, including antioxidant, anti-cancer, and anti-inflammatory effects. These findings suggest that similar phenolic structures could have potential therapeutic applications (Pei et al., 2016).

Environmental and Human Health Impacts of Synthetic Phenolics

The occurrence, exposure, and toxicity of synthetic phenolic antioxidants (SPAs), which share a phenolic nature with the compound , have been extensively studied. These studies highlight the environmental persistence of such compounds and their potential health risks, emphasizing the importance of developing SPAs with lower toxicity and environmental impact (Liu & Mabury, 2020).

Advanced Oxidation Processes for Phenoxy Acid Removal

The review on the behavior of phenoxy acids in aquatic environments underscores the effectiveness of advanced oxidation processes (AOPs) in degrading these compounds. This insight is valuable for improving water treatment technologies and mitigating environmental pollution (Muszyński et al., 2019).

Biotechnological and Chemical Synthesis

The application of metal cation-exchanged clay catalysts in organic synthesis, including reactions involving phenolic compounds, highlights a method of selective synthesis that could be relevant to the compound . This approach offers insights into sustainable and efficient chemical synthesis processes (Tateiwa & Uemura, 1997).

properties

IUPAC Name

(2S,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(4-propan-2-ylphenoxy)pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO5/c1-12(2)13-6-8-14(9-7-13)24-15-10-16(17(21)22)20(11-15)18(23)25-19(3,4)5/h6-9,12,15-16H,10-11H2,1-5H3,(H,21,22)/t15-,16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOBWQSSBKHDJFL-HOTGVXAUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OC2CC(N(C2)C(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)O[C@H]2C[C@H](N(C2)C(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2S,4S)-1-(Tert-butoxycarbonyl)-4-(4-isopropyl-phenoxy)-2-pyrrolidinecarboxylic acid
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(2S,4S)-1-(Tert-butoxycarbonyl)-4-(4-isopropyl-phenoxy)-2-pyrrolidinecarboxylic acid
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(2S,4S)-1-(Tert-butoxycarbonyl)-4-(4-isopropyl-phenoxy)-2-pyrrolidinecarboxylic acid

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